Rhodium water

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

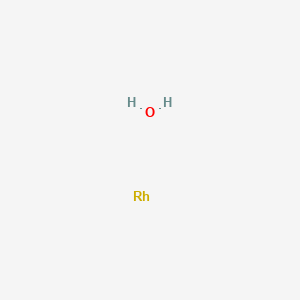

Rhodium water: is a term that refers to aqueous solutions containing rhodium ions. Rhodium is a rare, precious metal belonging to the platinum group of elements. It is known for its high reflectivity, resistance to corrosion, and catalytic properties . Rhodium compounds, including those in aqueous solutions, are utilized in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodium water can be prepared through the dissolution of rhodium metal or its compounds in suitable solvents. One common method involves dissolving rhodium chloride hydrate in water. The reaction typically requires heating and the presence of a reducing agent to facilitate the dissolution process .

Industrial Production Methods: Industrial production of this compound often involves the recovery of rhodium from spent catalysts. This process includes hydrometallurgical techniques such as solvent extraction and ion exchange. These methods are preferred due to their efficiency in extracting rhodium from low-grade ores and secondary resources .

Chemical Reactions Analysis

Types of Reactions: Rhodium in aqueous solutions can undergo various chemical reactions, including:

Oxidation: Rhodium can form oxides such as Rh2O3 and RhO2 under specific conditions.

Reduction: Rhodium ions can be reduced to metallic rhodium using reducing agents like hydrogen or zinc.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like oxygen or hydrogen peroxide.

Reduction: Common reducing agents include hydrogen gas and zinc.

Substitution: Ligand substitution reactions often occur in the presence of coordinating solvents and under controlled temperature and pressure conditions.

Major Products:

Oxidation: Formation of rhodium oxides.

Reduction: Metallic rhodium.

Substitution: Various rhodium complexes depending on the ligands involved.

Scientific Research Applications

Chemistry: Rhodium water is used in catalysis, particularly in hydroformylation reactions where alkenes are converted to aldehydes . It is also employed in the synthesis of fine chemicals and pharmaceuticals.

Biology and Medicine: Rhodium complexes have shown potential as therapeutic agents, including anticancer and antibacterial applications . Their unique properties allow them to interact with biological molecules in specific ways, making them valuable in medical research.

Industry: this compound is used in electroplating to provide a reflective, corrosion-resistant coating on various surfaces. It is also utilized in the production of catalytic converters for automobiles, where it helps reduce harmful emissions .

Mechanism of Action

The mechanism by which rhodium compounds exert their effects varies depending on the application. In catalysis, rhodium acts as a catalyst by providing an active site for chemical reactions to occur, thereby lowering the activation energy and increasing the reaction rate . In therapeutic applications, rhodium complexes can interact with DNA or proteins, disrupting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Platinum: Like rhodium, platinum is used in catalysis and medical applications.

Palladium: Palladium is another platinum group metal used in catalysis.

Iridium: Iridium shares many properties with rhodium, including high corrosion resistance.

Uniqueness: Rhodium’s unique combination of high reflectivity, resistance to oxidation, and catalytic properties make it particularly valuable in applications requiring durability and efficiency under extreme conditions .

Properties

Molecular Formula |

H2ORh |

|---|---|

Molecular Weight |

120.921 g/mol |

IUPAC Name |

rhodium;hydrate |

InChI |

InChI=1S/H2O.Rh/h1H2; |

InChI Key |

MWZNPHHDRLXXHO-UHFFFAOYSA-N |

Canonical SMILES |

O.[Rh] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride](/img/structure/B12352034.png)

![1-[(2R,4S,5R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12352066.png)

![N-[(3S,6R)-4,6-dihydroxy-5-methoxy-2-methyloxan-3-yl]-3-hydroxy-3-methylbutanamide](/img/structure/B12352086.png)

![3-Bromo-3,6-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12352099.png)